1,2,4,5-Tetramethylbenzene
Overview
Description
1,2,4,5-Tetramethylbenzene, also known as this compound, is an organic compound with the chemical formula C₆H₂(CH₃)₄. It is a colorless solid with a sweet odor and is classified as an alkylbenzene. This compound is one of three isomers of tetramethylbenzene, the other two being prehnitene (1,2,3,4-tetramethylbenzene) and isodurene (1,2,3,5-tetramethylbenzene). The compound is notable for its high melting point of 79.2°C, which reflects its high molecular symmetry .
Mechanism of Action
Target of Action
Durene, also known as 1,2,4,5-tetramethylbenzene, is primarily used in the production of high-end polyesters . It is synthesized by methylation of 1,2,4-trimethylbenzene (1,2,4-TriMB) with syngas over a bifunctional catalyst . The primary targets of Durene are therefore the molecules involved in these industrial processes.
Mode of Action
Durene interacts with its targets through a process of methylation. In the synthesis of Durene, 1,2,4-TriMB undergoes methylation with syngas over a bifunctional catalyst ZnZrOx–HZSM-5 (ZZO–Z5) . The introduction of Cu into ZZO reduces the apparent activation energy and increases the adsorption of CO and the formation of intermediate CHxO* (x = 1–3) . This process involves CO hydrogenation on 5CuZZO to generate the reactive methylation species CHxO*, which migrates to the Z5 pore for 1,2,4-TriMB methylation to form Durene .
Biochemical Pathways
The biochemical pathways affected by Durene primarily involve the synthesis of high-end polyesters . The methylation process of 1,2,4-TriMB with syngas over a bifunctional catalyst leads to the formation of Durene . This process is a key step in the production of these polyesters.
Result of Action
The result of Durene’s action is the production of high-end polyesters . The methylation process leads to over 90% Durene selectivity in tetramethylbenzene and 56.5% tetramethylbenzene selectivity in hydrocarbons with 21.3% 1,2,4-TriMB conversion .
Action Environment
The action of Durene is influenced by various environmental factors. For instance, the methylation process of 1,2,4-TriMB with syngas over a bifunctional catalyst was obtained at 320 °C and 3.0 MPa . Furthermore, Durene tends to crystallize due to its high melting temperature of 79 °C, which can influence its action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Its synthesis involves a novel pathway that couples 1,2,4-trimethylbenzene methylation with syngas conversion over a bifunctional catalyst . This process achieves over 90% Durene selectivity in tetramethylbenzene .
Molecular Mechanism
Its synthesis involves the interaction of CuZnZr ternary solid solution, which advances the catalytic activity and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the synthesis of Durene exhibits excellent stability within 100 hours
Preparation Methods
1,2,4,5-Tetramethylbenzene can be synthesized through several methods:
Methylation of Xylene: One common method involves the methylation of xylene using methyl chloride in the presence of anhydrous aluminum chloride as a catalyst.
Methanol to Gasoline Process: In industrial settings, durene is produced as a byproduct of the methanol to gasoline (MTG) process.
Stripping Crystallization: A newer method involves the purification of durene from a mixture of durene and isodurene using stripping crystallization.
Chemical Reactions Analysis
1,2,4,5-Tetramethylbenzene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form duroquinone, a precursor to pyromellitic dianhydride.
Halogenation: this compound is readily halogenated on the aromatic ring.
Nitration: Nitration of durene yields dinitro derivatives, which are useful intermediates in organic synthesis.
Scientific Research Applications
Comparison with Similar Compounds
1,2,4,5-Tetramethylbenzene is compared with its isomers, prehnitene and isodurene:
Prehnitene (1,2,3,4-tetramethylbenzene): Prehnitene has a lower melting point compared to durene and different reactivity due to the arrangement of methyl groups.
Isodurene (1,2,3,5-tetramethylbenzene): Isodurene also has a lower melting point and different chemical properties compared to durene.
This compound’s high melting point and symmetrical structure make it unique among its isomers, providing distinct advantages in certain industrial applications.
Properties
IUPAC Name |
1,2,4,5-tetramethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-7-5-9(3)10(4)6-8(7)2/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI Key |
SQNZJJAZBFDUTD-UHFFFAOYSA-N | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
Record name | 1,2,4,5-TETRAMETHYLBENZENE | |
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DSSTOX Substance ID |
DTXSID1029124 | |
Record name | 1,2,4,5-Tetramethylbenzene | |
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Molecular Weight |
134.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2,4,5-tetramethylbenzene appears as colorless crystals with a camphor-like odor. (NTP, 1992), Colorless solid; [CAMEO] | |
Record name | 1,2,4,5-TETRAMETHYLBENZENE | |
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Record name | 1,2,4,5-Tetramethylbenzene | |
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Boiling Point |
386.2 °F at 760 mmHg (NTP, 1992) | |
Record name | 1,2,4,5-TETRAMETHYLBENZENE | |
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Flash Point |
130 °F (NFPA, 2010), 74 °C | |
Record name | 1,2,4,5-TETRAMETHYLBENZENE | |
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Record name | 1,2,4,5-Tetramethylbenzene | |
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Density |
0.8875 at 68 °F (NTP, 1992) - Less dense than water; will float | |
Record name | 1,2,4,5-TETRAMETHYLBENZENE | |
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CAS No. |
95-93-2 | |
Record name | 1,2,4,5-TETRAMETHYLBENZENE | |
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Record name | Durene | |
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Record name | Benzene, 1,2,4,5-tetramethyl- | |
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Record name | 1,2,4,5-Tetramethylbenzene | |
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Record name | 1,2,4,5-tetramethylbenzene | |
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Melting Point |
174.6 °F (NTP, 1992) | |
Record name | 1,2,4,5-TETRAMETHYLBENZENE | |
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Synthesis routes and methods
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